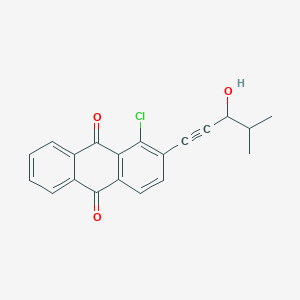
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone, which is substituted with a chlorine atom and a hydroxy-methylpentynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the chlorination of anthracene-9,10-dione to introduce the chlorine atom at the 1-position. This is followed by a Sonogashira coupling reaction to attach the 3-hydroxy-4-methylpent-1-yn-1-yl group. The reaction conditions often include:
Chlorination: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (CH₂Cl₂).
Sonogashira Coupling: Palladium catalyst (Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the anthracene-9,10-dione can be reduced to hydroxyl groups using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂), Jones reagent in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione depends on its application:
In medicinal chemistry: , it may interact with cellular proteins and enzymes, disrupting specific pathways involved in cancer cell proliferation.
In organic electronics: , its electronic properties facilitate charge transport and light emission, making it suitable for use in OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
1-Chloroanthracene-9,10-dione: Lacks the hydroxy-methylpentynyl group, making it less versatile in chemical reactions.
2-(3-Hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione:
Anthracene-9,10-dione: The parent compound, which is less functionalized and thus less reactive.
Uniqueness
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
CAS No. |
322642-08-0 |
|---|---|
Molecular Formula |
C20H15ClO3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-chloro-2-(3-hydroxy-4-methylpent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15ClO3/c1-11(2)16(22)10-8-12-7-9-15-17(18(12)21)20(24)14-6-4-3-5-13(14)19(15)23/h3-7,9,11,16,22H,1-2H3 |
InChI Key |
HIVZPTBQXWEQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



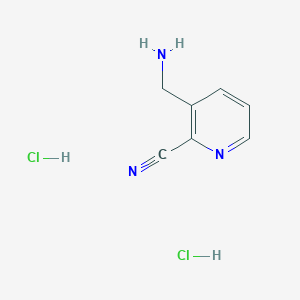
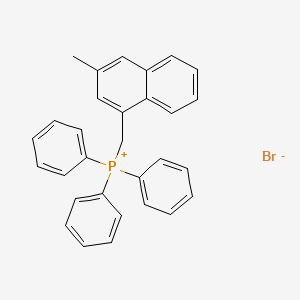
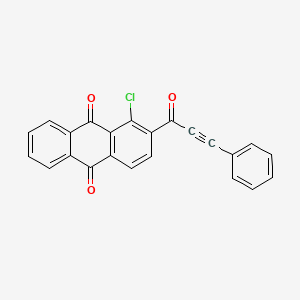
![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
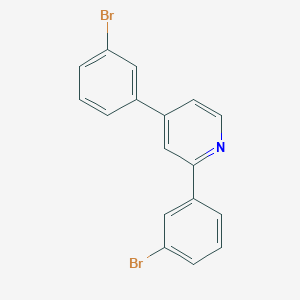
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

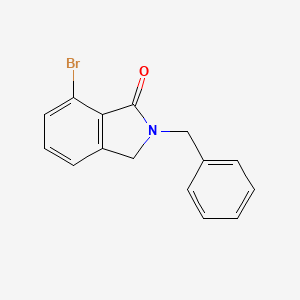
![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
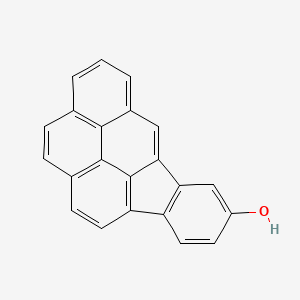
![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
